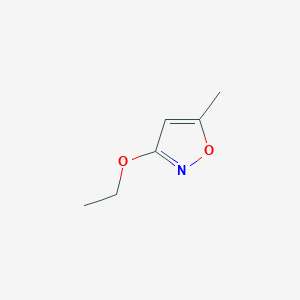
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C17H20BrNO3S and a molecular weight of 398.31 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate consists of a thiazole ring attached to a phenyl ring via a carboxylate group . The phenyl ring is substituted with a bromo group and an isobutoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, such as its melting point, boiling point, and density, are not provided in the search results .Aplicaciones Científicas De Investigación
Pharmacological Potential
Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives, including compounds similar to Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, have been explored for their pharmacological potential. These derivatives have undergone various chemical transformations, resulting in a range of compounds, some of which have shown preliminary pharmacological activity (Chapman et al., 1971).
Synthesis and Chemical Transformation
Research has focused on the synthesis and transformation of compounds related to Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. For instance, studies have investigated the bromination and phosphorylation of related esters, revealing insights into chemical reactivity and potential applications in further synthetic chemistry (Pevzner, 2003).
Radical Cyclisation for Heterocycle Synthesis
Radical cyclisation reactions using building blocks similar to Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate have been employed to synthesize tri- and tetra-cyclic heterocycles. This method showcases the compound's utility in creating complex molecular structures, potentially useful in drug discovery and material science (Allin et al., 2005).
Application in Antiproliferative Agents
Research into thiazole compounds, closely related to Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, has shown potential in the development of antiproliferative agents, particularly against cancer cell lines. Such compounds could be crucial in the development of new cancer therapies (Sonar et al., 2020).
Antibacterial and Antimicrobial Properties
Studies have also explored the antibacterial and antimicrobial properties of compounds structurally similar to Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, suggesting potential applications in developing new antimicrobial agents (Цялковский et al., 2005).
Antioxidant and Antimicrobial Activities
Further research has identified potential antioxidant and antimicrobial activities in thiazolopyrimidine derivatives, closely related to Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. These activities could be harnessed in pharmacological applications, particularly in treating oxidative stress-related diseases and infections (Youssef & Amin, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(13(18)8-12)22-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBYCVZIMRJPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447039 |
Source


|
| Record name | Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | |
CAS RN |
144060-96-8 |
Source


|
| Record name | Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)











